BenchChemオンラインストアへようこそ!

cis-2-Isopropyl-6-methylmorpholine

Conformational analysis Stereochemistry NMR spectroscopy

cis-2-Isopropyl-6-methylmorpholine (CAS 3012625-62-3; rel-(2R,6S) configuration) is a chiral 2,6-disubstituted morpholine building block with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g·mol⁻¹. The compound features a six-membered saturated heterocycle bearing an isopropyl group at C-2 and a methyl group at C-6 in a cis relationship, and is typically supplied as the free base with a purity of ≥95% (vendor specification).

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B14890494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Isopropyl-6-methylmorpholine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C(C)C
InChIInChI=1S/C8H17NO/c1-6(2)8-5-9-4-7(3)10-8/h6-9H,4-5H2,1-3H3/t7-,8-/m1/s1
InChIKeyCERIOZOOOANTCX-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Isopropyl-6-methylmorpholine – Procurement-Ready CAS 3012625-62-3: Physicochemical Baseline & Vendor Landscape


cis-2-Isopropyl-6-methylmorpholine (CAS 3012625-62-3; rel-(2R,6S) configuration) is a chiral 2,6-disubstituted morpholine building block with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g·mol⁻¹ . The compound features a six-membered saturated heterocycle bearing an isopropyl group at C-2 and a methyl group at C-6 in a cis relationship, and is typically supplied as the free base with a purity of ≥95% (vendor specification) . Its calculated partition coefficient (LogP) of 0.78 and a single rotatable bond indicate moderate lipophilicity with limited conformational flexibility . The compound belongs to the broader class of C-substituted morpholines, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules, including sigma receptor ligands, opioid receptor modulators, and gamma-secretase inhibitors [1].

Why Generic Morpholine Substitution Fails for cis-2-Isopropyl-6-methylmorpholine


The morpholine scaffold is frequently employed in drug discovery, yet the assumption that any 2,6-disubstituted morpholine can serve as a drop-in replacement ignores the critical interplay between substitution pattern, stereochemistry, and biological outcome. Even among closely related analogs, the cis vs. trans configuration of substituents dictates the preferred chair conformation and, consequently, the spatial orientation of key functional groups involved in target binding [1]. In the specific case of cis-2-isopropyl-6-methylmorpholine, the cis relationship forces both the isopropyl and methyl substituents into equatorial positions, resulting in a single, well-defined low-energy conformation. In contrast, the trans isomer exists as a rapidly interconverting mixture of conformers, each presenting a distinct pharmacophoric profile [1]. Furthermore, the isopropyl group at C-2 introduces steric bulk beyond that of a methyl or ethyl substituent, which can differentially modulate target affinity, selectivity, and metabolic stability [2]. Substituting cis-2-isopropyl-6-methylmorpholine with cis-2,6-dimethylmorpholine or the trans isomer without quantitative justification therefore risks altering potency, selectivity, or pharmacokinetics in a non-linear and unpredictable manner.

Quantitative Evidence Guide: Where cis-2-Isopropyl-6-methylmorpholine Differentiates from Analogs


Conformational Homogeneity: cis- vs. trans-2,6-Disubstituted Morpholines

Proton magnetic resonance (PMR) studies on the structurally analogous cis- and trans-2,6-dimethylmorpholine reveal fundamentally distinct conformational behavior. The cis isomer adopts a single chair conformation with both substituents equatorial (J_AK = J_BK = 0 Hz), whereas the trans isomer exists as a mixture of rapidly inverting, energetically equivalent conformers, as evidenced by averaged vicinal coupling constants [1]. Extrapolating to cis-2-isopropyl-6-methylmorpholine, the bulkier isopropyl group at C-2 would further bias the conformational equilibrium toward a single equatorial arrangement, yielding a structurally rigid scaffold with predictable three-dimensional presentation of substituents. This contrasts with the trans isomer, which would present an ensemble of conformations, complicating structure-activity relationship (SAR) interpretation and potentially reducing target binding affinity due to entropic penalties [1].

Conformational analysis Stereochemistry NMR spectroscopy

Lipophilicity Differentiation: cis-2-Isopropyl-6-methylmorpholine vs. 2,6-Dimethylmorpholine

The calculated LogP of cis-2-isopropyl-6-methylmorpholine is 0.78, as reported by Hit2Lead . In comparison, the smaller analog cis-2,6-dimethylmorpholine has a predicted LogP of approximately -0.15 to 0.2 (based on fragment-based calculation methods and experimental data for similar morpholines). The increase of roughly 0.6–0.9 LogP units conferred by the isopropyl substitution at C-2 translates to an approximately 4- to 8-fold higher lipophilicity and thus enhanced membrane permeability [1]. This difference is meaningful for CNS drug discovery programs where blood-brain barrier penetration is required, as well as for projects targeting intracellular targets where passive diffusion is a rate-limiting step [1].

Lipophilicity LogP Drug-likeness

Steric Bulk at C-2: cis-2-Isopropyl-6-methylmorpholine vs. cis-2-Ethyl-6-methylmorpholine

In the context of 2,6-disubstituted morpholine N-arylsulfonamide gamma-secretase inhibitors, substitution at the morpholine C-2 position was found to directly modulate CYP 3A4 liability and in vivo efficacy. While specific data for cis-2-isopropyl-6-methylmorpholine is not publicly reported, SAR trends indicate that increasing steric bulk at C-2 (i.e., isopropyl vs. ethyl vs. methyl) correlates with reduced CYP 3A4 inhibition and maintained or improved amyloid-beta (Aβ) lowering activity in Tg CRND8 mice [1]. The isopropyl group represents a steric intermediate between ethyl and tert-butyl, providing a balance of target affinity and metabolic stability that may not be achievable with smaller (methyl, ethyl) or larger (tert-butyl) substituents [1].

Steric effects Structure-activity relationship Receptor binding

Commercial Availability and Purity Benchmark: rel-(2R,6S) Stereoisomer

The rel-(2R,6S) cis isomer of 2-isopropyl-6-methylmorpholine (CAS 3012625-62-3) is commercially available from suppliers such as AKSci (Cat. 4417FL) and Leyan (Cat. 1997421) at a specified purity of ≥95%–98% in the free base form . In contrast, the trans isomer (CAS not readily assigned from public vendor catalogs) is not listed as a standard catalog item by major research chemical suppliers accessible through common procurement platforms, suggesting limited commercial availability. For procurement officers and research teams, the reliable supply of the cis isomer at defined purity reduces lead time and quality control burden compared to custom synthesis of the trans isomer or other non-commercial analogs.

Chemical procurement Stereochemical purity Vendor comparison

Optimal Application Scenarios for cis-2-Isopropyl-6-methylmorpholine Procurement


CNS Drug Discovery Programs Requiring Conformationally Defined Scaffolds

The single, well-defined chair conformation of cis-2-isopropyl-6-methylmorpholine, with both substituents equatorial, makes it an ideal building block for CNS-targeted medicinal chemistry programs where precise spatial presentation of pharmacophoric elements is critical for receptor binding. Its LogP of 0.78 provides sufficient lipophilicity for blood-brain barrier penetration while remaining within drug-like space . Programs targeting sigma receptors, opioid receptors, or other GPCRs where morpholine-based ligands have shown clinical potential would benefit from this scaffold's conformational rigidity relative to the trans isomer or less substituted analogs [1].

Lead Optimization Campaigns Balancing CYP 3A4 Liability and Potency

For teams optimizing gamma-secretase inhibitors or other morpholine-containing leads, the isopropyl group at the C-2 position of cis-2-isopropyl-6-methylmorpholine represents a strategic steric modification that has been associated with reduced CYP 3A4 inhibition in 2,6-disubstituted morpholine N-arylsulfonamide series . This scaffold can be prioritized when ethyl or methyl analogs show unacceptable CYP liability but tert-butyl analogs compromise target potency.

Asymmetric Synthesis and Chiral Auxiliary Development

The defined cis stereochemistry and the presence of a secondary amine in cis-2-isopropyl-6-methylmorpholine enable its use as a chiral building block or auxiliary in asymmetric synthesis. The isopropyl group provides steric differentiation that can influence diastereoselectivity in subsequent transformations, as demonstrated by the broader class of i-Pr-substituted morpholines achieving enantioselectivities up to 95% ee in organocatalytic aldol reactions . The compound's ready availability from commercial suppliers further supports its integration into synthetic methodology development.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

With a molecular weight of 143.23 and a LogP of 0.78, cis-2-isopropyl-6-methylmorpholine falls within the optimal range for fragment screening libraries. Its cis-2,6-disubstitution pattern introduces three-dimensional character not present in simpler morpholine fragments, increasing the diversity of molecular shape and electrostatic potential explored in fragment-based campaigns . This scaffold can serve as a core for generating diverse screening libraries through N-functionalization with various electrophiles, a strategy employed in the design of 8,250-member morpholine template libraries [1].

Quote Request

Request a Quote for cis-2-Isopropyl-6-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.